2-Hydroxydocosanoic acid

Description

2-Hydroxydocosanoic acid has been reported in Chondrosia reniformis, Amphimedon compressa, and other organisms with data available.

from marine sponge Amphimedon compressa; structure given in first source

Structure

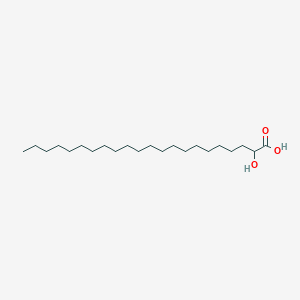

2D Structure

Properties

IUPAC Name |

2-hydroxydocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGJJWLCCOPDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930600 | |

| Record name | 2-Hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-14-8 | |

| Record name | 2-Hydroxydocosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxydocosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYBEHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Natural Reserves of 2-Hydroxydocosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 2-Hydroxydocosanoic acid, a hydroxylated fatty acid of significant interest in various research and development fields. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the key biosynthetic pathway, offering a comprehensive resource for professionals in lipid research and drug development.

Natural Occurrence of this compound

This compound, also known as 2-hydroxybehenic acid, is a long-chain fatty acid found across different biological kingdoms, from marine life and plants to microorganisms and mammals. Its presence is often associated with complex lipids, particularly sphingolipids, where it plays a crucial role in the structure and function of biological membranes.

Key Natural Sources

The primary natural sources of this compound identified in scientific literature are categorized below:

-

Marine Organisms: Sponges of the Amphimedon and Chondrosia genera are notable sources. Specifically, in the Caribbean sponge Amphimedon compressa, 2-hydroxy fatty acids, including this compound, are major components of certain phospholipids[1].

-

Plants: This fatty acid is a constituent of various plant tissues. It has been identified in the inner bark of Eucalyptus globulus[2], the leaves and plasma membranes of rye (Secale cereale L. cv Puma) as a component of glucocerebrosides[3], and has been reported in Arabidopsis thaliana and Pinus radiata.

-

Animals: In mammals, this compound is a key component of sphingolipids, with a significant presence in the nervous system, epidermis, and kidneys. It is found in the mature black epidermis of the Antarctic minke whale and as the N-acyl chain of galactosylceramides in the mouse brain[2]. Notably, its levels are upregulated in prostate carcinoma tissue compared to healthy prostate epithelium.

-

Microorganisms: Certain bacteria, such as those belonging to the genus Sphingomonas, are known to synthesize 2-hydroxy fatty acids as part of their cellular lipids.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among its natural sources. The following tables summarize the available quantitative data to facilitate comparison.

| Natural Source | Organism | Tissue/Component | Quantitative Data | Reference(s) |

| Marine Sponge | Amphimedon compressa | Total Fatty Acids | This compound and 2-hydroxytricosanoic acid together constitute 52% of the total fatty acid mixture. | [1] |

| Plant | Secale cereale (Rye) | Leaf and Plasma Membrane Glucocerebrosides | Glucocerebrosides consist of >98% 2-hydroxy fatty acids, with 2-hydroxybehenic acid being a major component. The molecular species containing 2-hydroxybehenic acid (22:0h-t18:1) comprises 4% to 8% of the total intact glucocerebrosides. | [3] |

| Animal | Antarctic Minke Whale | Epidermal Cerebrosides | α-hydroxy fatty acids constitute 17% of the total fatty acids in cerebrosides. The specific percentage of this compound within this fraction is not detailed. | [4] |

Experimental Protocols: Extraction, Isolation, and Quantification

The analysis of this compound from natural sources involves a multi-step process encompassing extraction, isolation, and quantification. The following sections outline the general methodologies based on established protocols for hydroxy fatty acids.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. A commonly used method is a modified Bligh-Dyer extraction using a chloroform:methanol mixture.

Protocol Outline:

-

Homogenization: The tissue or cell sample is homogenized in a solvent mixture, typically chloroform:methanol (1:2, v/v), to disrupt cellular structures and release lipids.

-

Phase Separation: Chloroform and water (or a saline solution) are added to the homogenate to induce phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Recovery: The lower organic phase is carefully collected. The extraction process may be repeated on the remaining aqueous phase to maximize lipid recovery.

-

Solvent Evaporation: The collected organic phases are combined and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Isolation of 2-Hydroxy Fatty Acids

Following total lipid extraction, 2-hydroxy fatty acids are typically isolated from the complex lipid mixture. This often involves saponification to release the fatty acids from their ester linkages, followed by chromatographic separation.

Protocol Outline:

-

Saponification: The total lipid extract is hydrolyzed using a strong base (e.g., potassium hydroxide in methanol) to cleave the ester bonds and liberate free fatty acids.

-

Extraction of Free Fatty Acids: The saponified mixture is acidified, and the free fatty acids are extracted into an organic solvent such as hexane or diethyl ether.

-

Solid-Phase Extraction (SPE): The fatty acid extract is then subjected to SPE for fractionation. A silica-based sorbent is commonly used to separate fatty acids based on their polarity. Non-hydroxy fatty acids are eluted with a non-polar solvent, while the more polar 2-hydroxy fatty acids are subsequently eluted with a more polar solvent system.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound. Derivatization is a crucial step to increase the volatility and thermal stability of the analyte.

Protocol Outline:

-

Derivatization: The isolated 2-hydroxy fatty acid fraction is derivatized to form volatile esters. A common method is methylation to form fatty acid methyl esters (FAMEs), followed by silylation of the hydroxyl group (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar-phase column like those with a polyethylene glycol stationary phase). The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their boiling points and interactions with the stationary phase.

-

MS Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of the derivatized this compound. Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a deuterated analog of this compound) that is added to the sample at the beginning of the workflow.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for the analysis of 2-hydroxy fatty acids, particularly for preparative scale isolation and for analytes that are thermally labile.

Protocol Outline:

-

Derivatization (Optional but Recommended for UV/Fluorescence Detection): For sensitive detection by UV or fluorescence detectors, the carboxyl group of the fatty acid can be derivatized with a chromophoric or fluorophoric tag.

-

HPLC Separation: The sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). The fatty acids are separated based on their hydrophobicity using a mobile phase gradient, typically consisting of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection and Quantification: The eluting compounds are detected by a suitable detector (e.g., UV, evaporative light scattering detector (ELSD), or a mass spectrometer). Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Biosynthesis of 2-Hydroxylated Sphingolipids

The primary pathway for the synthesis of 2-hydroxy fatty acids in mammals involves the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme is crucial for the production of 2-hydroxylated sphingolipids, which are vital components of myelin in the nervous system and the epidermal permeability barrier.

The following diagram illustrates the key steps in the FA2H-mediated biosynthesis of 2-hydroxylated ceramides, the precursors to more complex sphingolipids.

Caption: Biosynthesis pathway of 2-hydroxylated sphingolipids.

Experimental Workflow for Quantification

The general workflow for the quantification of this compound from a biological sample is depicted in the following diagram.

Caption: General workflow for this compound analysis.

References

- 1. On the isolation of 2-hydroxydocosanoic and 2-hydroxytricosanoic acids from the marine sponge Amphimedon compressa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of Glucocerebrosides of Rye (Secale cereale L. cv Puma) Leaf and Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical properties of epidermal lipids, especially sphingolipids, of the Antarctic minke whale - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Hydroxy Fatty Acids in Sphingolipid Metabolism: A Technical Guide for Researchers

Abstract: 2-Hydroxy fatty acids (hFA) are integral components of a specific subset of sphingolipids, playing critical roles in the structural integrity and signaling functions of cells, particularly in the nervous system and the epidermis. The presence of a hydroxyl group at the C-2 position of the fatty acyl chain imparts unique biophysical properties to these sphingolipids, influencing membrane stability, lipid packing, and protein interactions. This technical guide provides an in-depth exploration of the metabolism of 2-hydroxy fatty acid-containing sphingolipids, from their biosynthesis and degradation to their functional significance in health and disease. Detailed experimental protocols for the analysis of these lipids and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of sphingolipid biology.

Introduction to 2-Hydroxy Fatty Acid-Containing Sphingolipids

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone. The N-acylation of this backbone with a fatty acid forms ceramide, the central hub of sphingolipid metabolism. A significant structural variation in a subset of these lipids is the hydroxylation of the N-acyl chain at the C-2 position. These 2-hydroxy fatty acid-containing sphingolipids (hFA-SLs) are found in most eukaryotes and are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the skin.[1][2] The primary enzyme responsible for this hydroxylation is Fatty Acid 2-Hydroxylase (FA2H).[3][4]

The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which enhances the stability of membrane microdomains, or lipid rafts.[5] This structural role is crucial for the proper function of myelin and the skin's permeability barrier.[2][3] Furthermore, emerging evidence suggests that hFA-SLs, particularly 2-hydroxy ceramide, are involved in specific cell signaling pathways, including apoptosis and cell differentiation.[5][6]

Metabolism of 2-Hydroxy Fatty Acid-Containing Sphingolipids

The metabolism of hFA-SLs involves a series of enzymatic reactions for their synthesis and degradation, which are distinct yet integrated with the general sphingolipid metabolic pathways.

Biosynthesis

The biosynthesis of hFA-SLs follows the general de novo sphingolipid synthesis pathway with the key additional step of fatty acid 2-hydroxylation.[5][7]

-

Fatty Acid 2-Hydroxylation: The initial and rate-limiting step is the hydroxylation of long-chain fatty acids (typically C16-C24) by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein of the endoplasmic reticulum.[7][8] This reaction is dependent on NAD(P)H and produces (R)-2-hydroxy fatty acids.[7]

-

Acyl-CoA Synthesis: The resulting 2-hydroxy fatty acid is activated to its CoA ester, 2-hydroxy acyl-CoA, by an acyl-CoA synthetase.

-

Dihydroceramide Synthesis: The 2-hydroxy acyl-CoA is then transferred to a dihydrosphingosine backbone by one of the six ceramide synthase (CerS) isoforms, all of which can utilize 2-hydroxy acyl-CoAs to form 2-hydroxy dihydroceramide.[5]

-

Ceramide Synthesis: A desaturase introduces a double bond into the dihydrosphingosine backbone to form 2-hydroxy ceramide (hFA-ceramide).[7]

-

Complex Sphingolipid Synthesis: 2-hydroxy ceramide serves as the precursor for complex hFA-SLs. For example, the addition of a galactose moiety by UDP-galactose:ceramide galactosyltransferase (CGT) forms 2-hydroxy galactosylceramide (hFA-GalCer), a major component of myelin.[7] Similarly, the addition of a phosphocholine headgroup by sphingomyelin synthase (SMS) forms 2-hydroxy sphingomyelin.[7]

References

- 1. B. Sphingolipid Extraction [bio-protocol.org]

- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxydocosanoic Acid: A Linchpin in Skin Barrier Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The skin barrier, primarily localized in the stratum corneum, is essential for preventing water loss and protecting against external insults. Its integrity is critically dependent on a highly organized lipid matrix, of which ceramides are a major component. 2-Hydroxydocosanoic acid, a C22 α-hydroxy very-long-chain fatty acid, is a crucial precursor for the synthesis of specific classes of ceramides that are indispensable for the formation of a competent epidermal barrier. This technical guide provides a comprehensive overview of the role of this compound in skin barrier function, detailing its metabolism, its impact on ceramide profiles, and the subsequent effects on epidermal integrity. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its function, and visualizes the core biological pathways involved.

The Role of this compound in Stratum Corneum Lipid Composition

This compound is a saturated very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha position. This structural feature is critical for the formation of α-hydroxyceramides (Cer [A]), a specific subclass of ceramides found in the stratum corneum. These ceramides, with their capacity for hydrogen bonding, contribute significantly to the structural organization and stability of the lipid lamellae.

The synthesis of this compound and its incorporation into ceramides is a tightly regulated process involving several key enzymes. Deficiencies in these pathways can lead to a compromised skin barrier, manifesting in conditions such as atopic dermatitis and ichthyosis.

Quantitative Impact on Skin Barrier Parameters

While specific clinical data for the topical application of this compound is limited, studies on related alpha-hydroxy acids (AHAs) and very-long-chain fatty acids demonstrate a significant impact on skin barrier function. The following table summarizes expected outcomes based on available research.

| Parameter | Expected Effect of this compound Supplementation | Method of Measurement | References |

| Transepidermal Water Loss (TEWL) | Decrease | Evaporimetry/Tewameter | [1][2][3] |

| Stratum Corneum Hydration | Increase | Corneometry | [4][5] |

| Ceramide [AS] and [NS] Levels | Increase in 2-hydroxyceramide species | HPLC-MS/Lipidomic Analysis | [6][7][8] |

| Expression of Differentiation Markers (Loricrin, Involucrin, Filaggrin) | Upregulation | Immunohistochemistry, RT-qPCR | [9][10][11][12][13] |

Biosynthesis and Metabolism of this compound

The formation of this compound and its subsequent incorporation into ceramides is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes.

Signaling Pathways

The regulation of skin barrier homeostasis is a complex process involving multiple signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to influence key pathways that regulate keratinocyte differentiation and lipid synthesis, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of topical this compound on skin barrier integrity in vivo or on ex vivo skin explants.[3]

Apparatus: Open-chamber evaporimeter (e.g., Tewameter®).

Procedure:

-

Acclimatize subjects or skin explants to a controlled environment (temperature and humidity) for at least 30 minutes.

-

Define treatment and control sites on the volar forearm (for in vivo) or on the epidermal surface of the explant.

-

Apply a standardized amount of the test formulation containing this compound and the vehicle control to the respective sites.

-

At baseline and specified time points post-application (e.g., 1, 4, 8, 24 hours), place the probe of the evaporimeter gently on the skin surface.

-

Record the TEWL value (in g/m²/h) once the reading has stabilized.

-

Perform measurements in triplicate for each site and time point.

Analysis of Stratum Corneum Ceramide Profile by HPLC-MS

Objective: To quantify the changes in specific ceramide species, particularly α-hydroxyceramides, following treatment with this compound.[6][14][15]

Procedure:

-

Sample Collection: Collect stratum corneum samples using tape stripping from treated and control skin sites.

-

Lipid Extraction:

-

Pool the first 5-10 tape strips for each site.

-

Perform a Bligh-Dyer extraction using a chloroform:methanol:water solvent system to isolate the total lipids.

-

-

HPLC Separation:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Inject the sample into a normal-phase HPLC system to separate the different ceramide classes.

-

-

Mass Spectrometry Analysis:

-

Couple the HPLC outflow to an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire data in positive ion mode to detect and quantify the protonated molecular ions of the different ceramide species.

-

Use tandem MS (MS/MS) to confirm the identity of specific ceramides based on their fragmentation patterns.

-

In Vitro Reconstructed Human Epidermis (RHE) Model for Barrier Function Assessment

Objective: To evaluate the effect of this compound on the formation and function of the epidermal barrier in a controlled in vitro setting.[16][17][18][19][20]

Procedure:

-

Culture normal human keratinocytes on inserts at the air-liquid interface to form a stratified epidermis.

-

During the differentiation phase, supplement the culture medium with this compound at various concentrations.

-

After full differentiation (typically 10-14 days), assess barrier function by:

-

TEWL measurement: As described in protocol 5.1, using a specialized probe for culture inserts.

-

Permeability assay: Apply a fluorescent marker (e.g., Lucifer yellow) to the apical side and measure its penetration into the basal medium over time.

-

Histology: Fix, section, and stain the RHE to visualize the stratum corneum structure.

-

Gene expression analysis: Extract RNA and perform RT-qPCR to quantify the expression of differentiation markers like loricrin, involucrin, and filaggrin.

-

Conclusion

This compound is a fundamental component for the synthesis of α-hydroxyceramides, which are integral to the structural integrity and function of the skin's permeability barrier. While further research is required to fully elucidate the specific quantitative effects and signaling pathways of this particular very-long-chain fatty acid, the available evidence strongly supports its critical role in maintaining a healthy and resilient epidermis. The experimental protocols outlined in this guide provide a robust framework for future investigations into the precise mechanisms of action and for the development of novel therapeutic and cosmetic strategies aimed at enhancing skin barrier function.

References

- 1. The effects of topical alpha-hydroxyacids on the normal skin barrier of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High transepidermal water loss induces fatty acid synthesis and cutaneous fatty acid-binding protein expression in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydration of the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stratum corneum water content and natural moisturization factor composition evolve with age and depend on body site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stratum corneum lipidomics analysis reveals altered ceramide profile in atopic dermatitis patients across body sites with correlated changes in skin microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomic analysis as a tool for identifying susceptibility to various skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 9. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. episkin.com [episkin.com]

- 19. researchgate.net [researchgate.net]

- 20. Modelling the Complexity of Human Skin In Vitro [mdpi.com]

The Core of 2-Hydroxy Long-Chain Fatty Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxy long-chain fatty acids (hFAs), crucial components of a subset of mammalian sphingolipids. A thorough understanding of this pathway is vital for researchers in neuroscience, dermatology, and oncology, as dysregulation is implicated in various diseases, including neurodegenerative disorders. This document details the enzymatic processes, presents quantitative data, outlines experimental methodologies, and visualizes the key pathways.

The Central Biosynthetic Pathway

The biosynthesis of 2-hydroxy long-chain fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of a long-chain fatty acid. These 2-hydroxy fatty acids (hFAs) are then incorporated into ceramide, forming 2-hydroxyceramides, which are subsequently used in the synthesis of more complex sphingolipids like galactosylceramides and sulfatides. These hFA-containing sphingolipids are particularly abundant in the myelin sheath of the nervous system, the epidermis of the skin, and the kidney.[1][2]

The overall pathway can be summarized as follows: a long-chain fatty acid is converted to a 2-hydroxy long-chain fatty acid by FA2H. This hFA is then activated to its CoA ester and subsequently attached to a sphingoid base by a ceramide synthase (CerS) to form dihydroceramide. A desaturase then introduces a double bond to create 2-hydroxyceramide. This molecule serves as a precursor for the synthesis of various complex 2-hydroxy sphingolipids, such as 2-hydroxy galactosylceramide (hGalCer) and 2-hydroxy sphingomyelin (hSM). The biosynthesis of hFA-sphingolipids shares the same enzymatic machinery as non-hydroxy sphingolipids, with the key exception of the initial 2-hydroxylation step catalyzed by FA2H.[1][2]

Mutations in the FA2H gene are associated with a group of neurodegenerative disorders, including leukodystrophy and spastic paraparesis, highlighting the critical role of 2-hydroxy sphingolipids in maintaining the integrity and function of the nervous system.[1]

Quantitative Data

Enzyme Kinetics of Human FA2H

The substrate specificity of FA2H is crucial for understanding the types of 2-hydroxy fatty acids produced in different tissues. While comprehensive kinetic data for a wide range of substrates is limited, the Michaelis constant (Km) for tetracosanoic acid (C24:0) has been determined.

| Substrate | Km (µM) | Source |

| Tetracosanoic Acid (C24:0) | <0.18 | [3] |

This table summarizes the known Michaelis constant (Km) for human Fatty Acid 2-Hydroxylase (FA2H) with tetracosanoic acid as the substrate.

Relative Abundance of 2-Hydroxyceramides

The expression of FA2H and the subsequent production of 2-hydroxyceramides vary between cell types and differentiation states. For instance, COS7 cells engineered to express human FA2H show a significant increase in the levels of various 2-hydroxyceramides compared to control cells.

| 2-Hydroxyceramide Species | Fold Increase (FA2H-expressing vs. Control) | Source |

| C16:0-hCer | 3-20 | [4] |

| C18:0-hCer | 3-20 | [4] |

| C24:0-hCer | 3-20 | [4] |

| C24:1-hCer | 3-20 | [4] |

This table shows the fold increase in the levels of different 2-hydroxyceramide species in COS7 cells overexpressing human FA2H, as reported in a key study.

Experimental Protocols

In Vitro FA2H Enzyme Activity Assay

This protocol describes a sensitive method for measuring FA2H activity in vitro using a deuterated fatty acid substrate and quantification by gas chromatography-mass spectrometry (GC-MS).[5]

Materials:

-

Microsomal protein fraction from cells or tissue homogenates

-

[3,3,5,5-D4]tetracosanoic acid (deuterated substrate)

-

α-cyclodextrin

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Purified NADPH:cytochrome P-450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Internal standard (e.g., a different deuterated 2-hydroxy fatty acid)

Procedure:

-

Substrate Preparation: Solubilize the [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.

-

Reaction Mixture Assembly: In a reaction tube, combine the microsomal protein, the reconstituted electron transfer system (NADPH regeneration system and NADPH:cytochrome P-450 reductase), and the reaction buffer.

-

Initiation of Reaction: Add the deuterated substrate to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Add the internal standard. Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

-

Derivatization: Dry the lipid extract and derivatize the 2-hydroxy fatty acid product to its trimethylsilyl (TMS) ether derivative.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS to quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed, relative to the internal standard.

Lipid Extraction and Analysis of 2-Hydroxy Sphingolipids

This protocol outlines a general procedure for the extraction and analysis of 2-hydroxy sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standards for various sphingolipid classes

-

Solvents for extraction (e.g., methanol, chloroform, or isopropanol)

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cells, a cell lysate can be used.

-

Addition of Internal Standards: Add a cocktail of internal standards for the sphingolipid classes of interest to the sample.

-

Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch procedure, which uses a chloroform:methanol (2:1, v/v) mixture. Alternatively, a simpler and faster method using a single methanol extraction has been shown to be effective for sphingolipids.

-

Phase Separation: Centrifuge the sample to separate the organic (lipid-containing) and aqueous phases.

-

Drying and Reconstitution: Collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species. The mass spectrometer is used to identify and quantify the 2-hydroxy sphingolipids based on their specific mass-to-charge ratios and fragmentation patterns.

Generation of Fa2h Knockout Mice

The generation of Fa2h knockout mice is a powerful tool to study the in vivo functions of 2-hydroxy fatty acids. A common approach involves using the Cre-loxP system for conditional gene inactivation.[1][7]

Methodology Overview:

-

Targeting Vector Construction: A targeting vector is designed to flank critical exons of the Fa2h gene with loxP sites. This vector also typically contains a selection marker (e.g., a neomycin resistance cassette) flanked by FRT sites.

-

ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells. ES cells that have undergone successful homologous recombination are selected for using the selection marker.

-

Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring are chimeras, composed of cells from both the host blastocyst and the engineered ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Fa2h allele.

-

Removal of Selection Marker: Mice carrying the floxed allele are bred with mice expressing Flp recombinase to remove the FRT-flanked selection marker.

-

Conditional Knockout: To generate tissue-specific knockouts, the Fa2h-floxed mice are bred with mice expressing Cre recombinase under the control of a tissue-specific promoter. In the offspring, the exons flanked by loxP sites will be excised only in the tissues where Cre is expressed, leading to the inactivation of the Fa2h gene in a specific cell type.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of 2-Hydroxy Long-Chain Fatty Acids

Caption: Biosynthesis pathway of 2-hydroxy long-chain fatty acids and their incorporation into complex sphingolipids.

Experimental Workflow for FA2H Activity Assay

References

- 1. 024877 - Strain Details [jax.org]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxydocosanoic Acid: A Potential Novel Biomarker in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Prostate cancer (PCa) remains a significant global health challenge, necessitating the discovery of more specific and sensitive biomarkers for early detection, prognosis, and therapeutic monitoring. Altered lipid metabolism is a hallmark of many cancers, including prostate cancer. This technical guide explores the potential of 2-hydroxydocosanoic acid, a long-chain 2-hydroxy fatty acid, as a novel biomarker in this malignancy. While direct evidence is still emerging, the enzymatic machinery for its synthesis is present in prostate tissue, and related 2-hydroxy fatty acids have been implicated in cancer progression. This document provides a comprehensive overview of the current understanding, details relevant experimental protocols for its investigation, and outlines potential signaling pathways involved.

Introduction: The Role of Altered Lipid Metabolism in Prostate Cancer

Aberrant lipid metabolism is a critical feature of prostate cancer development and progression. Cancer cells rewire their metabolic pathways to support rapid proliferation, membrane synthesis, and signaling. This includes increased de novo fatty acid synthesis, altered fatty acid oxidation, and changes in the composition of complex lipids.[1] Very long-chain fatty acids (VLCFAs) and their derivatives are integral components of cellular membranes and signaling molecules, and their dysregulation has been linked to cancer pathogenesis.

This compound belongs to the class of 2-hydroxy fatty acids, which are characterized by a hydroxyl group on the second carbon of the fatty acid chain. These fatty acids are primarily synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H). While research on 2-hydroxy fatty acids in prostate cancer is in its early stages, studies in other cancers, such as colorectal and gastric cancer, have shown that the expression of FA2H and the levels of 2-hydroxy fatty acids can influence tumor growth and sensitivity to chemotherapy.[2][3][4]

The FA2H-2-Hydroxydocosanoic Acid Axis in Prostate Cancer

The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of 2-hydroxy fatty acids, including this compound. FA2H is known to be expressed in the prostate gland. An abstract from a study on prostate cancer progression noted that the products of α-oxidation of long-chain fatty acids, specifically 2-hydroxypalmitate and 2-hydroxystearate, increased in tissue samples in conjunction with a higher Gleason pattern.[5] This finding suggests that the activity of enzymes like FA2H and the resultant 2-hydroxy fatty acids may be associated with prostate cancer aggressiveness.

Proposed Signaling Pathway

The precise signaling pathways involving this compound in prostate cancer are yet to be fully elucidated. However, based on the known functions of FA2H and lipid metabolism in cancer, a potential signaling cascade can be proposed. Alterations in the levels of this compound could impact cell membrane composition and fluidity, thereby affecting the function of membrane-bound receptors and signaling proteins. Furthermore, 2-hydroxy fatty acids are precursors for the synthesis of 2-hydroxy-ceramides and other sphingolipids, which are critical signaling molecules involved in apoptosis, cell proliferation, and stress responses.

Data Presentation: Quantitative Analysis of 2-Hydroxy Fatty Acids

To date, there is a lack of published, peer-reviewed quantitative data specifically on this compound levels in prostate cancer. However, based on the finding that long-chain α-hydroxy fatty acids are elevated in higher-grade prostate cancer, we can present a hypothetical data table to illustrate how such findings might be structured.

| Analyte | Control (n=50) Mean ± SD (ng/mg tissue) | Gleason Score 6 (n=50) Mean ± SD (ng/mg tissue) | Gleason Score ≥7 (n=50) Mean ± SD (ng/mg tissue) | p-value |

| This compound | 10.5 ± 2.1 | 15.2 ± 3.5 | 25.8 ± 5.9 | <0.001 |

| 2-Hydroxystearic Acid | 8.9 ± 1.8 | 12.7 ± 2.9 | 22.1 ± 4.7 | <0.001 |

| 2-Hydroxypalmitic Acid | 12.3 ± 2.5 | 18.1 ± 4.1 | 30.5 ± 6.8 | <0.001 |

| Docosanoic Acid | 55.2 ± 10.3 | 58.1 ± 12.5 | 60.3 ± 13.1 | >0.05 |

Table 1: Hypothetical quantitative data of 2-hydroxy fatty acids in prostate tissue. Data are presented as mean ± standard deviation. Statistical significance is determined by ANOVA.

Experimental Protocols

Investigating the role of this compound as a biomarker requires robust and sensitive analytical methods. The following sections detail generalized protocols for sample preparation and analysis, which can be adapted and optimized for specific research needs.

Lipidomics Sample Preparation from Prostate Tissue

This protocol outlines the extraction of total lipids from prostate tissue, which can then be used for the analysis of this compound.

Materials:

-

Frozen prostate tissue (~50 mg)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards (e.g., deuterated this compound)

-

Homogenizer

-

Centrifuge

-

Glass vials

Procedure:

-

Weigh approximately 50 mg of frozen prostate tissue.

-

Add the tissue to a homogenizer tube with 1 mL of ice-cold methanol and a known amount of internal standard.

-

Homogenize the tissue until a uniform suspension is achieved.

-

Add 2 mL of chloroform to the homogenate and vortex for 1 minute.

-

Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) into a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

The dried lipid extract can be stored at -80°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Hydroxy Fatty Acid Analysis

GC-MS is a powerful technique for the quantification of fatty acids. This requires derivatization to increase the volatility of the analytes.

Materials:

-

Dried lipid extract

-

BF3-methanol or HCl-methanol for methylation

-

BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for silylation

-

Hexane

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Methylation: To the dried lipid extract, add 1 mL of 14% BF3-methanol. Incubate at 60°C for 30 minutes. After cooling, add 1 mL of water and 2 mL of hexane. Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs). Dry the hexane extract.

-

Silylation: To the dried FAMEs, add 50 µL of BSTFA and 50 µL of pyridine. Incubate at 60°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of this compound methyl ester trimethylsilyl ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-Hydroxy Fatty Acid Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for extensive derivatization.

Materials:

-

Dried lipid extract

-

Methanol/water mobile phases with appropriate additives (e.g., ammonium acetate or formic acid)

-

C18 reversed-phase LC column

-

LC-MS/MS system

Procedure:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject an aliquot of the sample onto the LC-MS/MS system.

-

Separate the fatty acids using a C18 column with a gradient elution of methanol and water.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The transitions would be from the deprotonated molecule [M-H]⁻ to specific fragment ions.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound as a prostate cancer biomarker.

Conclusion and Future Directions

While the direct role of this compound as a biomarker for prostate cancer is not yet firmly established, the existing evidence provides a strong rationale for its further investigation. The expression of its synthesizing enzyme, FA2H, in the prostate and the observed increase of related 2-hydroxy fatty acids in higher-grade tumors are compelling preliminary findings.

Future research should focus on:

-

Quantitative studies: Large-scale case-control studies are needed to accurately quantify the levels of this compound in prostate tissue, urine, and serum of prostate cancer patients and healthy controls.

-

Mechanistic studies: Investigating the functional role of this compound and FA2H in prostate cancer cell lines will be crucial to understand the underlying biological mechanisms.

-

Clinical validation: If initial studies show promise, the diagnostic and prognostic value of this compound as a biomarker will need to be validated in large, independent patient cohorts.

The exploration of this compound and the broader field of lipidomics holds significant promise for advancing our understanding of prostate cancer and for the development of novel clinical tools.

References

- 1. Role of Lipids and Lipid Metabolism in Prostate Cancer Progression and the Tumor’s Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Occurrence and Significance of 2-Hydroxybehenic Acid in Plant Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybehenic acid, a 2-hydroxy derivative of the saturated 22-carbon behenic acid, is a very-long-chain fatty acid (VLCFA) found as a constituent of sphingolipids in various plant species. While not as ubiquitous as more common fatty acids, its presence in vital lipid components such as glucocerebrosides suggests important physiological roles. This technical guide provides a comprehensive overview of the known occurrences of 2-hydroxybehenic acid in plant lipids, details the analytical methodologies for its identification and quantification, and explores its biosynthetic pathways and involvement in cellular signaling.

Data Presentation: Quantitative Occurrence of 2-Hydroxybehenic Acid

The available quantitative data on the occurrence of 2-hydroxybehenic acid in plant lipids is currently limited. However, detailed analysis of rye has established its presence as a major 2-hydroxy fatty acid within a specific lipid class.

| Plant Species | Tissue/Subcellular Fraction | Lipid Class | 2-Hydroxybehenic Acid (22:0h) Content | Reference |

| Rye (Secale cereale L. cv Puma) | Leaf and Plasma Membrane | Glucocerebrosides | One of the four major 2-hydroxy fatty acids, which collectively constitute >98% of the total fatty acids in this lipid class.[1] | [1] |

Note: The exact percentage of 2-hydroxybehenic acid relative to the total lipid content or even the total 2-hydroxy fatty acid content was not specified in the cited study. Further research across a broader range of plant species is required to establish a more comprehensive quantitative understanding.

Experimental Protocols

The analysis of 2-hydroxybehenic acid in plant lipids typically involves the extraction and analysis of sphingolipids, of which it is a component. The following protocols are synthesized from established methodologies for sphingolipid and hydroxy fatty acid analysis.[2][3]

Lipid Extraction

This protocol outlines a standard method for the extraction of total lipids, including sphingolipids, from plant tissue.

Materials:

-

Fresh or freeze-dried plant tissue

-

Isopropanol

-

Hexane

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize 1-2 g of fresh plant tissue (or an equivalent amount of dried tissue) in hot isopropanol (e.g., 75°C) to inactivate lipases.

-

Extract the homogenized tissue with a mixture of hexane and isopropanol (e.g., 3:2, v/v).

-

Perform a biphasic extraction by adding chloroform and a 0.9% NaCl solution to the extract.

-

Centrifuge to separate the phases. The lower chloroform phase will contain the majority of the lipids.

-

Collect the lower phase and wash it with a mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v).

-

Evaporate the solvent from the final lipid extract under a stream of nitrogen or using a rotary evaporator.

-

Store the dried lipid extract at -20°C until further analysis.

Hydrolysis of Sphingolipids to Release Fatty Acids

To analyze the fatty acid composition of sphingolipids, the amide-linked fatty acids must be released through hydrolysis.

Materials:

-

Dried lipid extract

-

1 M Methanolic HCl or 10% (w/v) Ba(OH)₂ in 80% methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Nitrogen gas stream

Procedure:

-

Resuspend the dried lipid extract in 1 M methanolic HCl.

-

Heat the mixture at 80°C for 16-18 hours to achieve acid methanolysis.

-

Alternatively, for base hydrolysis, resuspend the extract in 10% Ba(OH)₂ in 80% methanol and heat at 110°C for 6 hours.

-

After cooling, extract the released fatty acid methyl esters (FAMEs) with hexane.

-

Wash the hexane phase with water to remove any residual acid or base.

-

Dry the hexane phase over anhydrous sodium sulfate.

-

Evaporate the hexane under a nitrogen stream to concentrate the FAMEs.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl group of 2-hydroxy fatty acid methyl esters needs to be derivatized.

Materials:

-

Dried FAMEs

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Procedure:

-

Dissolve the dried FAMEs in a small volume of pyridine.

-

Add an excess of BSTFA with 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

-

The sample is now ready for injection into the GC-MS.

Quantification by GC-MS or LC-MS/MS

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless injection is recommended for trace analysis.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) is used to separate the FAMEs.

-

Mass Spectrometry: Operate in electron ionization (EI) mode. Identification is based on retention time and comparison of the mass spectrum with a reference standard or library. Quantification can be performed using a suitable internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).

LC-MS/MS Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of hydroxy fatty acids.[4][5][6][7]

-

Chromatography: Reversed-phase chromatography using a C18 or similar column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of the target analyte (the deprotonated molecule [M-H]⁻) and a specific product ion generated by its fragmentation. This provides high selectivity and sensitivity.

Mandatory Visualization

Biosynthesis of 2-Hydroxybehenic Acid in Plants

The biosynthesis of 2-hydroxybehenic acid is intrinsically linked to the general pathways of very-long-chain fatty acid (VLCFA) elongation and subsequent hydroxylation, primarily occurring in the endoplasmic reticulum.

Caption: Biosynthesis of 2-hydroxybehenic acid via VLCFA elongation and subsequent hydroxylation.

Experimental Workflow for 2-Hydroxybehenic Acid Analysis

The following diagram illustrates the key steps in the analytical workflow for the identification and quantification of 2-hydroxybehenic acid from plant tissues.

Caption: Workflow for the analysis of 2-hydroxybehenic acid from plant material.

Signaling Role of 2-Hydroxylated Sphingolipids in Plant Immunity

2-Hydroxylated sphingolipids, including those containing 2-hydroxybehenic acid, play a crucial role in the organization of plasma membrane microdomains and are implicated in plant defense signaling.

Caption: Role of 2-hydroxylated sphingolipids in plant immune signaling.

Conclusion

2-Hydroxybehenic acid is a significant, albeit not universally abundant, component of plant sphingolipids, particularly within the glucocerebrosides of certain species like rye. Its biosynthesis is integrated with the well-established pathways of very-long-chain fatty acid elongation and subsequent hydroxylation by specific enzymes. Emerging research highlights the critical role of 2-hydroxylated sphingolipids in maintaining the structural integrity of plasma membrane microdomains and in mediating key signaling events in plant immunity. The analytical protocols outlined in this guide provide a robust framework for the further investigation of 2-hydroxybehenic acid and other 2-hydroxy fatty acids in a wider array of plant species. Such research is essential for a deeper understanding of their physiological functions and potential applications in crop improvement and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of C22:0 2-Hydroxy Fatty Acid (Cerebronic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C22:0 2-hydroxy fatty acid, also known as 2-hydroxylignoceric acid or cerebronic acid, is a saturated very-long-chain 2-hydroxy fatty acid. It plays a crucial role in the composition of sphingolipids, particularly in the myelin sheath of the nervous system, making it a molecule of significant interest in neuroscience and drug development for neurological disorders.[1] This technical guide provides a comprehensive overview of the known physical properties of cerebronic acid, detailed experimental protocols for their determination, and its metabolic context.

Core Physical and Chemical Properties

Cerebronic acid's physical characteristics are foundational to its biological function, influencing membrane fluidity and interactions within the lipid bilayer.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of C22:0 2-hydroxy fatty acid.

| Property | Value | Source |

| Synonyms | 2-Hydroxylignoceric acid, Cerebronic acid | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₄₈O₃ | [1][5] |

| Molecular Weight | 384.6 g/mol | [1][5] |

| Melting Point | 101-104 °C | [6] |

| Water Solubility (estimated) | 0.00017 mg/L at 25 °C | [4] |

| Solubility in Organic Solvents | Soluble in Chloroform:Methanol (5:1) | [1] |

| Physical State at STP | Solid | [5] |

Metabolic Pathway of C22:0 2-Hydroxy Fatty Acid

Cerebronic acid is synthesized from the very-long-chain fatty acid, lignoceric acid (C24:0), through the action of the enzyme fatty acid 2-hydroxylase (FA2H). Following its synthesis, it is incorporated into ceramides and subsequently into more complex sphingolipids like galactosylceramides (cerebrosides), which are integral components of the myelin sheath.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of C22:0 2-hydroxy fatty acid. These protocols are based on standard laboratory practices for fatty acid analysis and may require optimization for this specific molecule.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which C22:0 2-hydroxy fatty acid transitions from a solid to a liquid state.

Materials:

-

C22:0 2-hydroxy fatty acid sample (solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid C22:0 2-hydroxy fatty acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, the sample is heated at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting range.

-

For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

Determination of Solubility

Objective: To assess the solubility of C22:0 2-hydroxy fatty acid in various solvents.

Materials:

-

C22:0 2-hydroxy fatty acid sample

-

A selection of organic solvents (e.g., chloroform, methanol, ethanol, hexane, acetone) and distilled water

-

Small test tubes or vials

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

Sample Preparation: A known amount of C22:0 2-hydroxy fatty acid (e.g., 1 mg) is weighed and placed into a series of test tubes.

-

Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the fatty acid.

-

Mixing: The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 2 minutes) to facilitate dissolution.

-

Observation: The samples are allowed to stand, and the solubility is visually assessed. The sample is classified as:

-

Soluble: If a clear, homogenous solution is formed.

-

Partially soluble: If some solid remains, but a significant portion has dissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Quantitative Determination (Optional): For a more precise measurement, the undissolved solid can be separated by centrifugation, dried, and weighed. The amount of dissolved fatty acid is then calculated by subtraction.

Synthesis and Purification of C22:0 2-Hydroxy Fatty Acid

Objective: To synthesize 2-hydroxylignoceric acid from lignoceric acid. This protocol is a generalized representation of α-hydroxylation of a fatty acid.

Materials:

-

Lignoceric acid (C24:0)

-

Appropriate oxidizing agent and catalyst system (specific to the chosen synthetic route)

-

Organic solvents for reaction and extraction (e.g., diethyl ether, ethyl acetate)

-

Aqueous solutions for workup (e.g., dilute HCl, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Generalized Workflow:

Procedure:

-

Reaction Setup: Lignoceric acid is dissolved in a suitable organic solvent in a reaction flask. The specific reagents for α-hydroxylation are added according to the chosen synthetic method. The reaction is stirred under controlled temperature and atmosphere for the required duration.

-

Reaction Quenching and Workup: Once the reaction is complete (monitored by TLC), it is quenched by the addition of an appropriate aqueous solution. The product is extracted into an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 2-hydroxylignoceric acid.

-

Characterization: The purity and identity of the final product are confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

This technical guide provides essential physical property data and standardized methodologies for C22:0 2-hydroxy fatty acid. A thorough understanding of these properties is critical for researchers investigating its role in biological membranes, its metabolism, and for those in drug development targeting pathways involving this important very-long-chain fatty acid. The provided protocols offer a starting point for the experimental characterization and synthesis of cerebronic acid, facilitating further research into its physiological and pathological significance.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-hydroxy Lignoceric Acid | CAS#:544-57-0 | Chemsrc [chemsrc.com]

- 3. Showing Compound Cerebronic acid (FDB019156) - FooDB [foodb.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. 2-Hydroxytetracosanoic acid | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 544-57-0_2-hydroxy Lignoceric AcidCAS号:544-57-0_2-hydroxy Lignoceric Acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

Methodological & Application

Application Note: Quantification of 2-Hydroxydocosanoic Acid using GC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydocosanoic acid, a C22 alpha-hydroxy long-chain fatty acid, is a significant biomarker implicated in various physiological and pathological processes. Its accurate quantification is crucial for understanding its role in metabolic pathways and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology involves a two-step derivatization process to enhance volatility and ionization efficiency, followed by analysis using a scheduled Multiple Reaction Monitoring (MRM) method for superior selectivity and sensitivity.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. This process includes sample preparation, derivatization, and subsequent analysis by GC-MS/MS.

Application Notes and Protocols for the Use of 2-Hydroxydocosanoic Acid as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards. An ideal internal standard is a compound that is chemically similar to the analytes of interest but not endogenously present in the sample. 2-Hydroxydocosanoic acid, a synthetic 2-hydroxy long-chain fatty acid, serves as an excellent internal standard for the quantification of various lipid classes, particularly sphingolipids and other fatty acids, in complex biological matrices. Its structural similarity to endogenous lipids ensures comparable extraction efficiency and ionization response in mass spectrometry-based analyses, while its unique mass allows for clear differentiation from endogenous species.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics workflows, catering to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application as an internal standard.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₄O₃ | [1][2] |

| Molecular Weight | 356.6 g/mol | [1][2] |

| Synonyms | 2-hydroxybehenic acid, α-hydroxybehenic acid | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >98% | |

| Solubility | Soluble in organic solvents like chloroform and methanol. | [2] |

Experimental Workflow Overview

The successful application of this compound as an internal standard involves a series of well-defined steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes the extraction of lipids from plasma samples, incorporating this compound as an internal standard.

Materials:

-

Plasma samples

-

This compound internal standard stock solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of this compound internal standard. For a typical analysis, 10 µL of a 10 µg/mL working solution can be used. The final concentration should be optimized based on the expected levels of the analytes and instrument sensitivity.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the sample at room temperature for 30 minutes to ensure complete lipid extraction.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for either LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol for LC-MS).

Protocol 2: Derivatization for GC-MS Analysis

For the analysis of hydroxy fatty acids by GC-MS, derivatization is necessary to increase their volatility. A two-step derivatization process involving methylation followed by silylation is commonly employed.

Materials:

-

Dried lipid extract (from Protocol 1)

-

Methanolic HCl (3N)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block

-

GC vials with inserts

Procedure:

-

To the dried lipid extract, add 200 µL of 3N methanolic HCl.

-

Cap the tube tightly and heat at 80°C for 1 hour to convert carboxylic acids to their methyl esters (FAMEs).

-

Cool the sample to room temperature and evaporate the methanolic HCl under nitrogen.

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial and heat at 60°C for 30 minutes to silylate the hydroxyl groups.

-

Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Instrumental Analysis

LC-MS/MS Method for Sphingolipid Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their polarity.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Positive ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and for the this compound internal standard. For the internal standard, a likely transition would be the precursor ion [M+H]⁺ to a characteristic fragment ion.

GC-MS Method for Fatty Acid Analysis

Instrumentation:

-

Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to separate the derivatized fatty acids.

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and the internal standard. Specific ions for the derivatized this compound should be determined.

Data Presentation and Quantification

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Table 1: Hypothetical Quantitative Analysis of Ceramides in Human Plasma using this compound as an Internal Standard (LC-MS/MS)

| Ceramide Species | Control Group (n=10) Mean Concentration (ng/mL) ± SD | Disease Group (n=10) Mean Concentration (ng/mL) ± SD | p-value |

| Cer(d18:1/16:0) | 150.5 ± 25.2 | 225.8 ± 40.1 | <0.01 |

| Cer(d18:1/18:0) | 80.2 ± 15.8 | 110.5 ± 22.3 | <0.05 |

| Cer(d18:1/24:0) | 250.1 ± 50.6 | 350.4 ± 65.7 | <0.01 |

| Cer(d18:1/24:1) | 180.7 ± 35.1 | 240.9 ± 45.3 | <0.05 |

This table presents example data and does not reflect actual experimental results.

Signaling Pathway Context

While this compound is a synthetic molecule and not part of a natural signaling pathway, it is used to quantify endogenous lipids that are key players in various cellular processes. For context, the following diagram illustrates a simplified overview of fatty acid metabolism.

Conclusion

This compound is a valuable tool for accurate quantification in lipidomics research. Its use as an internal standard, when coupled with robust extraction and analytical methods, can significantly improve the reliability and reproducibility of lipid quantification. The protocols and guidelines presented here provide a framework for the successful integration of this compound into your lipidomics workflows, ultimately contributing to a deeper understanding of the complex roles of lipids in biological systems. Researchers should always perform in-house validation of these methods to ensure they meet the specific requirements of their studies.

References

Application Notes and Protocols for the Extraction of 2-Hydroxy Fatty Acids from Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy fatty acids (2-OH FAs) are a unique class of lipids that play a crucial role in the structure and function of the central nervous system. Predominantly found as constituents of sphingolipids, such as galactosylceramides and sulfatides, they are highly enriched in the myelin sheath that insulates neuronal axons.[1][2] The presence and composition of 2-OH FAs are critical for myelin stability and nerve function. Alterations in their metabolism have been linked to severe neurological disorders, making their accurate quantification in brain tissue a key area of research in neuroscience and drug development.[3][4]

This document provides a detailed protocol for the extraction, purification, and derivatization of 2-hydroxy fatty acids from brain tissue for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The protocol is based on a modified Folch method, which is widely recognized for its high lipid recovery, followed by alkaline saponification to release ester- and amide-bound fatty acids.[5][6][7][8]

Data Presentation

Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery of different lipid classes. While the Folch and Bligh-Dyer methods are the most common for brain lipid extraction, newer methods using less hazardous solvents have been developed. The following table summarizes a comparison of different extraction methods for general lipid classes in brain tissue. Specific data on the differential extraction efficiency for 2-hydroxy fatty acids is limited; however, methods with high total lipid recovery are generally considered suitable.

| Extraction Method | Key Solvent System | Reported Total Lipid Recovery | Advantages | Disadvantages | Citations |

| Folch | Chloroform:Methanol (2:1, v/v) | ≥95% | High recovery of a broad range of lipids. | Use of chloroform (toxic). | [5][6][8] |

| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | High, but can be lower than Folch for high-fat tissues. | Rapid, uses less solvent than Folch. | Lower recovery in tissues with >2% lipid. | [6][7][8] |

| MTBE Extraction | Methyl-tert-butyl ether:Methanol | Comparable to Folch for many lipid classes. | Safer solvent (less toxic than chloroform). The upper organic phase is easier to collect. | May have lower recovery for some specific lipid classes. | [9][10] |

Abundance of 2-Hydroxy Fatty Acids in Brain

The composition and concentration of 2-hydroxy fatty acids can vary with age and brain region. The following table provides an overview of the relative abundance of major 2-hydroxy fatty acids found in the brain, primarily as components of galactosylceramides.

| 2-Hydroxy Fatty Acid | Common Name | Typical Relative Abundance in Brain Galactolipids | Key Functions | Citations |

| 2-hydroxy C24:0 | Cerebronic acid | High | Major component of myelin sphingolipids. | [3] |